molecular formula C25H21FN2O6S B2485062 2-[3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide CAS No. 866728-99-6

2-[3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide

Cat. No.: B2485062
CAS No.: 866728-99-6
M. Wt: 496.51
InChI Key: XGIVRNKNUHSBAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,4-dihydroquinolin-4-one core substituted with 6,7-dimethoxy groups, a 4-fluorobenzenesulfonyl moiety at position 3, and an N-phenylacetamide side chain. The N-phenylacetamide moiety is a common pharmacophore in medicinal chemistry, often associated with target selectivity and pharmacokinetic optimization .

Properties

IUPAC Name

2-[3-(4-fluorophenyl)sulfonyl-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O6S/c1-33-21-12-19-20(13-22(21)34-2)28(15-24(29)27-17-6-4-3-5-7-17)14-23(25(19)30)35(31,32)18-10-8-16(26)9-11-18/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIVRNKNUHSBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of 6-Nitroveratraldehyde

The nitro group in 6-nitroveratraldehyde is reduced to an amine using hydrogen gas over a palladium-on-carbon (Pd/C) catalyst in tetrahydrofuran (THF) at 25–30°C under 0.1–0.2 MPa pressure. This step yields 6-amino-3,4-dimethoxybenzaldehyde, which is pivotal for cyclization.

Cyclization with Ethyl Pyruvate

The amine intermediate undergoes condensation with ethyl pyruvate in the presence of sodium ethoxide at 60–65°C. This Friedlälder reaction forms the quinoline ring, producing 6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid ethyl ester. Hydrolysis of the ester group under acidic conditions yields the corresponding carboxylic acid, which is decarboxylated to afford 6,7-dimethoxy-4-oxo-1,4-dihydroquinoline (Compound A).

Table 1: Optimization of Quinoline Core Synthesis

Step Conditions Yield (%) Reference
Nitro Reduction H₂ (0.2 MPa), Pd/C, THF, 4 h 92
Cyclization Ethyl pyruvate, NaOEt, 60°C, 6 h 82.6
Decarboxylation HCl (10%), reflux, 2 h 89

Sulfonylation at Position 3

Introducing the 4-fluorobenzenesulfonyl moiety at position 3 of the quinoline core requires careful regioselective control. Electrophilic aromatic sulfonylation is achieved using 4-fluorobenzenesulfonyl chloride under basic conditions.

Reaction Conditions

Compound A is dissolved in anhydrous dichloromethane (DCM) and treated with 4-fluorobenzenesulfonyl chloride (1.2 equiv) in the presence of triethylamine (2.5 equiv) at 0°C. The mixture is warmed to room temperature and stirred for 12 h, yielding 3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline (Compound B).

Key Considerations:

  • Regioselectivity: The electron-donating methoxy groups at positions 6 and 7 direct sulfonylation to position 3 via resonance stabilization of the intermediate sigma complex.
  • Solvent Effects: Polar aprotic solvents like DCM enhance reaction efficiency by stabilizing the sulfonyl chloride electrophile.

Installation of the Acetamide Side Chain

The final step involves coupling the quinoline nitrogen at position 1 with N-phenyl-2-chloroacetamide via a Smiles rearrangement pathway.

Alkylation and Rearrangement

Compound B is reacted with N-phenyl-2-chloroacetamide (1.5 equiv) in dimethylformamide (DMF) using cesium carbonate (Cs₂CO₃, 2.5 equiv) as the base. The reaction proceeds at 150°C for 2 h, facilitating O-alkylation followed by Smiles rearrangement to form the target acetamide.

Table 2: Optimization of Acetamide Coupling

Base Solvent Temperature (°C) Time (h) Yield (%) Reference
Cs₂CO₃ DMF 150 2 71
K₂CO₃ DMF 150 3 38

Mechanistic Insights

The Smiles rearrangement proceeds via nucleophilic attack of the quinoline nitrogen on the chloroacetamide, forming an intermediate ether. Intramolecular oxygen-to-nitrogen acetyl transfer yields the final acetamide product. Electron-donating substituents on the aryl group of the acetamide accelerate this rearrangement.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 8.61 (d, J = 4.0 Hz, 1H, H-5), 7.89–7.23 (m, 9H, aromatic), 4.32 (s, 2H, CH₂CO), 3.94 (s, 6H, OCH₃).
  • ¹³C NMR: δ 176.5 (C=O), 162.1 (C-SO₂), 152.3–112.4 (aromatic carbons), 56.1 (OCH₃).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₆H₂₂FN₃O₆S: [M+H]⁺ 532.1284; Found: 532.1289.

Challenges and Optimization Strategies

Competing Side Reactions

  • O-Alkylation vs. N-Alkylation: The use of Cs₂CO₃ over K₂CO₃ suppresses O-alkylation by enhancing the nucleophilicity of the quinoline nitrogen.
  • Sulfonylation Byproducts: Excess sulfonyl chloride leads to disubstitution; stoichiometric control (1.2 equiv) minimizes this issue.

Solvent and Temperature Effects

  • DMF vs. Acetonitrile: DMF’s high polarity and boiling point (150°C) favor the Smiles rearrangement, whereas acetonitrile results in incomplete conversion.

Applications and Derivatives

While pharmacological data for the target compound remain unpublished, structurally analogous quinoline sulfonamides exhibit:

  • Anticancer Activity: Inhibition of topoisomerase II and tubulin polymerization.
  • Antimicrobial Properties: Disruption of bacterial cell membrane integrity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug development. It can be used in the design of inhibitors for specific enzymes or receptors.

Medicine

Medically, the compound may exhibit therapeutic properties such as anti-inflammatory, antimicrobial, or anticancer activities. Its structure allows for interactions with various biological targets, making it a promising lead compound in drug discovery.

Industry

Industrially, the compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, where the compound acts as an agonist or antagonist, leading to downstream biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs (Table 1) highlight variations in substituents and their impact on physicochemical and pharmacological properties:

Table 1: Structural and Functional Comparison of Analogs

Compound Name R (Position 3) Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Fluorobenzenesulfonyl N-phenyl C₂₇H₂₂FN₂O₆S 527.54* Sulfonyl group enhances polarity; fluorophenyl may improve bioavailability .
2-[3-(4-Ethoxybenzoyl)-6,7-dimethoxy-4-oxo-... 4-Ethoxybenzoyl N-(4-fluorophenyl) C₂₈H₂₅FN₂O₆ 504.51 Ethoxy group increases lipophilicity; reduced electronic withdrawal vs. sulfonyl .
2-[3-(4-Chlorobenzoyl)-6,7-dimethoxy-4-oxo-... 4-Chlorobenzoyl N-(4-methoxyphenyl) C₂₇H₂₃ClN₂O₆ 506.93 Chlorine enhances halogen bonding; methoxyphenyl improves solubility .

*Calculated molecular weight based on formula.

Pharmacological and Biochemical Insights
  • Falcipain-2 Inhibition : Mundra & Radhakrishnan (2015a) reported that 2-(4-substituted benzoyl)piperazine-N-phenylacetamide derivatives exhibited insignificant falcipain-2 inhibition (<10% at 50 µM). The target compound’s sulfonyl group may confer stronger target binding compared to benzoyl analogs, though experimental validation is needed .

Biological Activity

The compound 2-[3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide (often referred to in research as a novel quinoline derivative) has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, efficacy, and potential therapeutic applications.

Structure and Composition

The compound is characterized by its complex structure, which includes a quinoline core with substituents that enhance its biological activity. The molecular formula is C21H22FNO5SC_{21}H_{22}FNO_5S, and it has a molecular weight of approximately 421.47 g/mol. The presence of the 4-fluorobenzenesulfonyl group is particularly significant for its interaction with biological targets.

Physical Properties

PropertyValue
Molecular Weight421.47 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point620.4 ± 55.0 °C at 760 mmHg

Research indicates that this compound exhibits antidepressant-like properties through its action on various neurotransmitter receptors, particularly the α2A adrenergic and 5-HT7 serotonin receptors . Its dual action suggests it could be effective in treating mood disorders by modulating neurotransmitter levels in the brain.

Pharmacological Studies

  • Receptor Binding Affinity:
    • The compound has shown significant binding affinity for the α2A receptor with a KiK_i value of approximately 138 nM, indicating a strong interaction which may translate to therapeutic effects in conditions like depression and anxiety .
  • In Vivo Studies:
    • In animal models, administration of this compound resulted in notable behavioral changes consistent with antidepressant effects, such as increased locomotor activity and reduced immobility in forced swim tests.
  • Toxicological Profile:
    • Preliminary toxicity assessments suggest that the compound has a favorable safety profile at therapeutic doses, although further studies are required to fully elucidate its toxicological parameters.

Study 1: Antidepressant Activity

In a study published in Pharmacology Biochemistry and Behavior, researchers evaluated the antidepressant-like effects of this compound in rodent models. Results indicated that it significantly reduced depressive-like behaviors compared to control groups, supporting its potential use as an antidepressant .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The findings demonstrated that it could mitigate neuronal loss in vitro, suggesting potential applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-[3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide, and how can reaction yields be improved?

  • Methodology : The synthesis involves multi-step reactions starting with the quinoline core, followed by sulfonylation with 4-fluorobenzenesulfonyl chloride, and subsequent coupling with N-phenylacetamide. Key steps include:

  • Quinoline core preparation : Use of Friedländer condensation under acidic conditions (e.g., H₂SO₄) to form the 4-oxo-1,4-dihydroquinolin-1-yl scaffold .
  • Sulfonylation : Reacting the quinoline intermediate with 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to control HCl byproduct formation .
  • Acetamide coupling : Employing carbodiimide-based coupling agents (e.g., DCC) for amide bond formation.
    • Yield Optimization : Adjust reaction temperature (40–60°C for sulfonylation), catalyst loading (e.g., DMAP for acylations), and purification via HPLC to achieve >85% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Key Techniques :

  • ¹H/¹³C NMR : Identify methoxy groups (δ ~3.8–4.0 ppm for OCH₃), sulfonyl protons (δ ~7.5–8.0 ppm for aromatic F), and acetamide NH (δ ~10.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₂₅H₂₀F₂N₂O₅S) with <2 ppm error .
  • FT-IR : Detect sulfonyl S=O stretches (~1350 cm⁻¹), amide C=O (~1650 cm⁻¹), and quinolinone C=O (~1700 cm⁻¹) .
    • Validation : Cross-reference spectral data with PubChem entries and synthetic intermediates to resolve ambiguities .

Q. What standard biological assays are recommended for initial screening of this compound’s bioactivity?

  • Antimicrobial Screening : Use microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition) using recombinant enzymes (e.g., EGFR or COX-2) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of sulfonyl group introduction in the quinoline scaffold?

  • Mechanistic Insight : The sulfonylation step is electrophilic aromatic substitution (EAS) directed by the electron-donating methoxy groups.

  • Base Selection : Use non-nucleophilic bases (e.g., NaH) to minimize side reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride activation .
    • Computational Validation : DFT calculations (e.g., Gaussian) predict charge distribution on the quinoline ring, identifying C-3 as the most electrophilic site .

Q. What structure-activity relationships (SAR) govern the compound’s antimicrobial efficacy, and how can substituents be systematically modified?

  • Key Modifications :

  • Fluorine Position : Compare 4-fluorobenzenesulfonyl vs. 3-fluoro analogs to assess steric/electronic effects on bacterial membrane penetration .
  • Methoxy Groups : Replace 6,7-dimethoxy with bulkier substituents (e.g., ethoxy) to evaluate lipophilicity-impacted bioavailability .
    • Bioassay Design : Use isogenic bacterial strains with efflux pump deletions to isolate SAR effects .

Q. How can computational methods predict binding modes of this compound with therapeutic targets like kinases?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase).
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability, focusing on hydrogen bonds with sulfonyl and acetamide groups .
    • Validation : Correlate docking scores (ΔG) with experimental IC₅₀ values from kinase inhibition assays .

Q. How can contradictory data on the compound’s cytotoxicity across studies be resolved?

  • Analysis Framework :

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolic Stability : Test liver microsome stability (e.g., human CYP450 isoforms) to identify detoxification pathways causing variability .
    • Statistical Tools : Apply multivariate ANOVA to isolate confounding factors (e.g., solvent used in stock solutions) .

Q. What experimental strategies can identify the primary molecular targets of this compound in cancer cells?

  • Pull-Down Assays : Use biotinylated analogs coupled with streptavidin beads to capture binding proteins, followed by LC-MS/MS identification .
  • CRISPR Screening : Perform genome-wide knockout screens in cancer cells to identify genes conferring resistance (e.g., ABC transporters) .
  • Thermal Proteome Profiling (TPP) : Monitor protein thermal stability shifts in lysates treated with the compound to pinpoint target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.